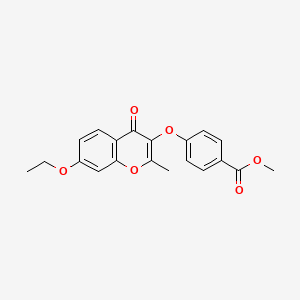
methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is a chemical compound with a complex structure that includes a chromenone core and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves the reaction of 7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl with methyl 4-hydroxybenzoate. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ester derivatives.
科学的研究の応用
Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with biological macromolecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- Methyl 4-((7-acetyloxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
- Methyl 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
Uniqueness
Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry.
生物活性
Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a chromenone moiety linked to a benzoate group. The chemical formula is C18H18O6, and it possesses notable functional groups that contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 31.25 - 125 | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | >125 | Limited activity; requires further study |
The compound exhibits bactericidal effects primarily through the inhibition of protein synthesis pathways, leading to cell death in susceptible strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Apoptosis Induction
A study investigating the effect of this compound on human cancer cell lines revealed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Concentration Range : 10 - 100 μM.
- Results :
- Significant reduction in cell viability at concentrations above 50 μM.
- Induction of apoptotic markers such as caspase activation and PARP cleavage.
These findings suggest that the compound may serve as a lead for developing novel anticancer agents .
Anti-inflammatory Properties
Emerging evidence also points to anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, providing a potential therapeutic avenue for inflammatory diseases.
特性
IUPAC Name |
methyl 4-(7-ethoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-24-15-9-10-16-17(11-15)25-12(2)19(18(16)21)26-14-7-5-13(6-8-14)20(22)23-3/h5-11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTUNHQDWXSEOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














